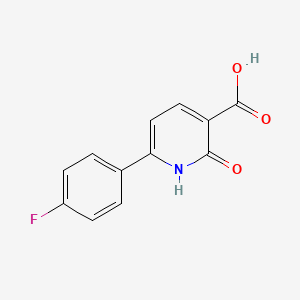

6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Übersicht

Beschreibung

6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H8FNO3 and its molecular weight is 233.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that similar compounds, such as 3-fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid, have been found to catalyze an unusual c-c bond hydrolysis of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (hopda) to produce benzoic acid and 2-hydroxy-2,4-pentadienoic acid (hpd) .

Biochemical Pathways

Compounds with similar structures have been implicated in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which share some structural similarities with this compound, are known to be only marginally stable in water .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse biological effects .

Action Environment

It’s worth noting that the stability of similar compounds, such as boronic acids and their esters, can be influenced by the presence of water .

Biologische Aktivität

6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (commonly referred to as 4-Fluoro-DHPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various fields, including pharmaceuticals and agricultural sciences.

- IUPAC Name : 6-(4-Fluorophenyl)-2-hydroxynicotinic acid

- CAS Number : 31695-73-5

- Molecular Formula : C12H8FNO3

- Molecular Weight : 233.20 g/mol

- Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyridine core followed by functionalization at the 4-position of the phenyl ring. Various synthetic routes have been explored to optimize yield and purity, with notable methods including condensation reactions and cyclization processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of dihydropyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine have demonstrated significant inhibition of cell proliferation in human cancer cell lines such as HeLa and HCT116, with IC50 values reported in the low micromolar range .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. Specifically, it has shown promise in inhibiting enzymes related to cancer metabolism, potentially offering a therapeutic target for drug development. In vitro studies have demonstrated that certain derivatives can effectively inhibit HIV integrase activity, although further optimization is required to enhance efficacy without cytotoxicity .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter activity suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Applications

| Field | Application |

|---|---|

| Pharmaceuticals | Development of drugs targeting neurological disorders and cancer therapy through enzyme inhibition |

| Agricultural Chemicals | Formulation of agrochemicals with enhanced pest control properties while minimizing environmental impact |

| Material Science | Exploration as a precursor for advanced materials requiring thermal stability and chemical resistance |

| Biochemical Research | Utilization in enzyme inhibition studies to understand metabolic pathways and therapeutic targets |

Case Studies

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of various dihydropyridine derivatives found that compounds structurally related to 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine exhibited significant antiproliferative activity against multiple cancer cell lines, with some derivatives achieving IC50 values below 1 µM .

- Enzyme Inhibition Studies : Research on HIV integrase inhibitors demonstrated that certain derivatives could inhibit strand transfer reactions in vitro. The most active compound showed an IC50 value of 0.65 µM, indicating potential for therapeutic development against HIV .

- Neuroprotective Evaluation : In a model assessing neuroprotective effects, compounds similar to 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine were found to protect neuronal cells from oxidative stress-induced apoptosis, suggesting their utility in neurodegenerative disease therapies .

Eigenschaften

IUPAC Name |

6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-3-1-7(2-4-8)10-6-5-9(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFLNDWNBJVOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C(=O)N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.